2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione

medicinal chemistry scaffold hybridization polypharmacology

2-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione (CAS 1286712-86-4, PubChem CID is a bifunctional heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core linked via a methylene bridge to an isoindoline-1,3-dione (phthalimide) moiety. The thiazolo[3,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with analogs reported to exhibit anticancer, anti-inflammatory, antimicrobial, and immunomodulatory activities.

Molecular Formula C16H11N3O3S
Molecular Weight 325.34
CAS No. 1286712-86-4
Cat. No. B2553738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione
CAS1286712-86-4
Molecular FormulaC16H11N3O3S
Molecular Weight325.34
Structural Identifiers
SMILESCC1=CC(=O)N2C(=CSC2=N1)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C16H11N3O3S/c1-9-6-13(20)19-10(8-23-16(19)17-9)7-18-14(21)11-4-2-3-5-12(11)15(18)22/h2-6,8H,7H2,1H3
InChIKeyQWVLOECSDXZZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione (CAS 1286712-86-4): Procurement-Relevant Identity and Chemotype Classification


2-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione (CAS 1286712-86-4, PubChem CID 52992024) is a bifunctional heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core linked via a methylene bridge to an isoindoline-1,3-dione (phthalimide) moiety [1]. The thiazolo[3,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with analogs reported to exhibit anticancer, anti-inflammatory, antimicrobial, and immunomodulatory activities [2][3]. The isoindoline-1,3-dione pharmacophore is a key component of clinically approved immunomodulatory imide drugs (IMiDs) such as thalidomide and pomalidomide, and is independently associated with anticancer and anti-inflammatory properties [4]. The combination of these two pharmacophores within a single molecular entity—via a methylene linker at the 3-position of the thiazolopyrimidine—distinguishes this compound from analogs that bear only one of these functional motifs. This structural convergence positions the compound as a candidate for applications requiring dual-target engagement or polypharmacology strategies. However, it should be noted that publicly available experimental bioactivity data specific to this exact compound is currently limited; the compound appears primarily in chemical vendor catalogs and screening collections, and is not indexed in ChEMBL as of the search date [5].

Why 2-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione Cannot Be Replaced by Generic Thiazolopyrimidine or Isoindoline Analogs


The selection of 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione over structurally similar alternatives is driven by its distinctive covalent integration of two independently validated pharmacophores, which is not replicated by generic thiazolo[3,2-a]pyrimidines or isoindoline-1,3-diones used in isolation. The thiazolo[3,2-a]pyrimidine core at the 3-position tolerates diverse substituents—aryl, heteroaryl, alkyl, or carboxylate groups—each imparting distinct target binding profiles, as evidenced by the structurally resolved NMDA receptor modulation by thiazolo[3,2-a]pyrimidine-3-carboxamides [1] and CXCR4 antagonism by 3-substituted analogs in the BindingDB [2]. The isoindoline-1,3-dione moiety, beyond its established IMiD pharmacology, contributes specific hydrogen-bonding and hydrophobic interactions that influence target selectivity and pharmacokinetics [3]. The specific methylene linkage at the 3-position of the thiazolopyrimidine, combined with the 7-methyl substitution on the pyrimidine ring, creates a unique spatial orientation and electronic distribution that cannot be recapitulated by substituting either pharmacophore with a generic alternative. Without direct comparative bioactivity data for this exact compound, the core differentiation rests on the structural uniqueness of this dual-pharmacophore architecture, which supports distinct intellectual property positioning and precludes simple functional interchangeability with single-pharmacophore analogs [4].

Quantitative Differentiation Evidence for 2-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione Versus Structural Analogs


Structural Uniqueness: Dual-Pharmacophore Architecture Versus Single-Pharmacophore Thiazolo[3,2-a]pyrimidine Analogs

The target compound uniquely incorporates both the thiazolo[3,2-a]pyrimidine core and the isoindoline-1,3-dione moiety within a single molecular framework. This contrasts with the vast majority of reported thiazolo[3,2-a]pyrimidine analogs, which bear only simple alkyl, aryl, or carboxylate substituents at the 3-position, lacking the isoindoline-1,3-dione functionality [1][2]. While quantitative bioactivity data for this precise compound is not publicly available, its structural formula (C16H11N3O3S, MW 325.3 g/mol, XLogP3-AA = 1, zero H-bond donors, five H-bond acceptors) [1] defines a physicochemical property space that is distinct from both single-pharmacophore analogs and alternative dual-pharmacophore constructs. The absence of hydrogen bond donors, combined with a moderate lipophilicity, suggests potential advantages in membrane permeability and oral bioavailability relative to more polar or hydrogen-bond-donating analogs [3].

medicinal chemistry scaffold hybridization polypharmacology

Distinct Substituent Pattern at the Thiazolopyrimidine 3-Position Versus 6-Carboxylic Acid and 2-Substituted Congeners

The target compound features substitution at the 3-position of the thiazolo[3,2-a]pyrimidine core, which is a critical determinant of biological target engagement. In contrast, the widely studied 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 123419-87-4) and its derivatives bear substitution at the 6-position, leading to fundamentally different pharmacophoric presentation [1]. The 3-position substitution pattern is present in a subset of thiazolopyrimidines showing CXCR2/CXCR4 chemokine receptor modulation (e.g., BindingDB entry BDBM50247127 with IC50 = 57 nM at CXCR4) [2], whereas 6-carboxylic acid derivatives are primarily associated with antibacterial and antihypertensive activities . Additionally, 2-substituted thiazolo[3,2-a]pyrimidine derivatives have been reviewed for their synthetic accessibility and antitumor/anti-inflammatory properties, but the 2-arylidene substitution pattern is mechanistically distinct from the 3-methylene-linked architecture [3]. This regiospecific differentiation at position 3, combined with the isoindoline-1,3-dione appendage, is not replicated in any of the commercially common 6-carboxylic acid or 2-substituted derivatives.

structure-activity relationship regioisomer differentiation kinase inhibition

Isoindoline-1,3-dione Moiety Differentiation: IMiD-Type Pharmacophore Versus Non-Phthalimide Thiazolopyrimidine Analogs

The isoindoline-1,3-dione (phthalimide) moiety of the target compound is the defining pharmacophore of the immunomodulatory imide drug (IMiD) class, which includes thalidomide, lenalidomide, and pomalidomide. These agents exert their therapeutic effects through binding to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, leading to targeted protein degradation of neosubstrates such as IKZF1/3 [1]. This mechanism is entirely absent in thiazolo[3,2-a]pyrimidine analogs that lack the isoindoline-1,3-dione moiety [2]. While direct cereblon binding data for the target compound is not available, isoindoline-1,3-dione derivatives have demonstrated potent anticancer activity; for example, a 1,3,4-oxadiazole-clubbed isoindoline-1,3-dione analog (compound B19) showed IC50 values of 3.468 µM (MCF-7) and 4.508 µM (HCT-116) [3], and isoindoline-1,3-dione compound 3 exhibited an IC50 of 0.080 µmol/mL against Caco-2 colon cancer cells—comparable or superior to thalidomide [4]. The target compound's integration of this IMiD-type pharmacophore with the thiazolopyrimidine scaffold creates a bifunctional molecule that may simultaneously engage cereblon-dependent pathways and thiazolopyrimidine-associated targets (e.g., kinases, chemokine receptors), a capability not shared by non-phthalimide thiazolopyrimidine analogs.

immunomodulation IMiD pharmacology cereblon binding

Recommended Application Scenarios for 2-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione Based on Structural Differentiation Evidence


Dual-Target Polypharmacology Screening: Simultaneous Engagement of Kinase/Chemokine Receptors and Cereblon-Dependent Pathways

The compound's unique covalent integration of the thiazolo[3,2-a]pyrimidine core (associated with kinase inhibition and chemokine receptor modulation, as evidenced by structurally related analogs showing CXCR4 IC50 = 57 nM [1]) and the isoindoline-1,3-dione moiety (associated with cereblon-mediated protein degradation, the mechanism of IMiDs [2]) makes it an ideal candidate for polypharmacology screening campaigns. Researchers investigating diseases where both kinase signaling and cereblon-dependent protein homeostasis are dysregulated—such as certain hematological malignancies or inflammatory disorders—can employ this single compound to probe dual-pathway engagement, rather than relying on a combination of two separate single-pharmacophore agents. The compound's computed physicochemical profile (MW 325.3, XLogP3-AA = 1, zero HBD) [3] further supports its suitability for cell-based screening in standard assay formats.

Chemical Biology Tool for Deconvoluting 3-Position Thiazolopyrimidine SAR

Given that the 3-position of the thiazolo[3,2-a]pyrimidine scaffold is a critical determinant of target selectivity—with 3-substituted analogs showing CXCR2/CXCR4 modulation [1], 6-carboxylic acid analogs associated with antibacterial activity , and 2-arylidene analogs demonstrating antitumor activity [4]—this compound serves as a valuable chemical probe for systematic SAR studies. Its distinct 3-methylene-isoindoline-1,3-dione substitution pattern enables researchers to map the biological consequences of introducing a bulky, hydrogen-bond-accepting, cereblon-engaging substituent at this sensitive position, yielding insights not obtainable with simpler 3-alkyl or 3-aryl analogs.

PROTAC and Molecular Glue Development: A Pre-Validated Cereblon-Recruiting Fragment

The isoindoline-1,3-dione moiety is a recognized cereblon-recruiting element used in PROTAC (proteolysis-targeting chimera) design and molecular glue development [2]. In this compound, the isoindoline-1,3-dione is already conjugated to a thiazolo[3,2-a]pyrimidine scaffold, providing a starting point for targeted protein degradation studies. Researchers developing degraders of thiazolopyrimidine-binding proteins (e.g., certain kinases or chemokine receptors) can utilize this compound as a lead-like scaffold, potentially reducing the synthetic burden of de novo PROTAC construction. The compound's moderate MW and favorable lipophilicity (XLogP3-AA = 1) [3] are within the property ranges typically sought for PROTAC development.

Immuno-Oncology Lead Identification Leveraging Dual IMiD-Kinase Pharmacology

The clinical success of IMiDs (thalidomide, lenalidomide, pomalidomide) in multiple myeloma and other hematological cancers, combined with the established anticancer activity of thiazolo[3,2-a]pyrimidine derivatives [5], suggests that a hybrid molecule incorporating both pharmacophores may offer synergistic antitumor efficacy. Isoindoline-1,3-dione derivatives have shown potent activity against colon cancer (Caco-2 IC50 = 0.080 µmol/mL) [6] and breast cancer (MCF-7 IC50 = 3.468 µM) [7] cell lines. This compound can serve as a screening hit for immuno-oncology programs seeking agents that simultaneously modulate the tumor microenvironment (via cereblon-dependent cytokine regulation) and exert direct tumor-cell cytotoxicity (via thiazolopyrimidine-mediated kinase or topoisomerase inhibition).

Quote Request

Request a Quote for 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.